

An In-depth Technical Guide to LB30870: A Direct Thrombin Inhibitor

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Compound of Interest		
Compound Name:	LB30870	
Cat. No.:	B3062492	Get Quote

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **LB30870**, a potent and selective direct thrombin inhibitor. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of anticoagulation and thrombosis. This document details the mechanism of action, preclinical efficacy, and pharmacokinetic properties of **LB30870**, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

LB30870 is an orally active, small molecule that directly inhibits thrombin, a key enzyme in the coagulation cascade.[1][2]

Chemical Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[3]

Table 1: Physicochemical Properties of **LB30870**



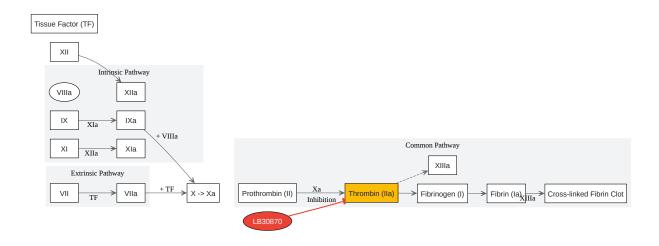
Property	Value	Reference
CAS Number	1583240-63-4	[3]
Molecular Formula	C28H31N5O4S	[3]
Molecular Weight	533.64 g/mol	[3]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	[3]

Mechanism of Action: Direct Thrombin Inhibition

LB30870 exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][2] This targeted inhibition of thrombin disrupts the final common pathway of the coagulation cascade.

Below is a diagram illustrating the coagulation cascade and the point of intervention by **LB30870**.





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Diagram of the coagulation cascade and the inhibitory action of LB30870.

Pharmacological Properties In Vitro Potency and Selectivity

LB30870 is a highly potent inhibitor of thrombin. Its inhibitory activity has been compared with other direct thrombin inhibitors.

Table 2: In Vitro Inhibitory Activity of Direct Thrombin Inhibitors



Compound	Thrombin Inhibition Constant (Ki) (nM)	Reference
LB30870	0.02	[1][2]
Melagatran	1.3	[1][2]
Argatroban	4.5	[1][2]

LB30870 demonstrates high selectivity for thrombin over other serine proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[1][2]

Preclinical Efficacy: In Vivo Rat Venous Stasis Model

The antithrombotic efficacy of **LB30870** was evaluated in a rat venous stasis model. The study demonstrated a dose-dependent reduction in wet clot weight following intravenous administration.

Table 3: In Vivo Efficacy of LB30870 in a Rat Venous Stasis Model

Compound	ED50 (µg/kg + µg/kg/min)	Reference
LB30870	50 + 2	[2][4]
Melagatran	35 + 1.4	[2][4]
Enoxaparin	200 + 8.3	[2][4]

Importantly, no significant bleeding complications were observed with **LB30870** at doses up to two times the ED80 in rats.[1][2]

Pharmacokinetics and Metabolism

Pharmacokinetic studies of **LB30870** and its double prodrug, LB30889, have been conducted in rats and dogs.[1][2] A clinical study in healthy male volunteers investigated the pharmacokinetics, pharmacodynamics, and the effect of food on the absorption of **LB30870**.

A significant finding from the clinical study was a pronounced negative food effect, with an 80% reduction in the area under the curve (AUC) when administered in a fed state compared to a



fasting state.

Experimental Protocols

Detailed experimental protocols specific to the studies conducted on **LB30870** are proprietary to the manufacturer. However, this section provides representative protocols for the key experiments cited, based on standard laboratory methods.

Determination of Thrombin Inhibition Constant (Ki)

Principle: The inhibitory constant (Ki) is determined by measuring the rate of an enzymecatalyzed reaction at different substrate and inhibitor concentrations. For thrombin, a chromogenic substrate is typically used, and the rate of cleavage is monitored spectrophotometrically.

Materials:

- Human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Tris-HCl buffer (pH 7.4)
- LB30870
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of LB30870 in Tris-HCl buffer.
- In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
- Add the different concentrations of LB30870 to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding a chromogenic substrate to each well.



- Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration.
- Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
- Calculate the Ki value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model, and by constructing a Dixon or Lineweaver-Burk plot.

In Vivo Rat Venous Stasis Thrombosis Model

Principle: This model assesses the ability of an antithrombotic agent to prevent thrombus formation induced by venous stasis and hypercoagulability.

Animals: Male Sprague-Dawley rats.

Procedure:

- Anesthetize the rats (e.g., with an intraperitoneal injection of a suitable anesthetic).
- Expose the inferior vena cava through a midline abdominal incision.
- Isolate a segment of the vena cava, and ligate all side branches.
- Administer LB30870 (or vehicle control) intravenously.
- Induce a hypercoagulable state by injecting a thrombogenic stimulus (e.g., tissue factor or a combination of norepinephrine and bovine serum albumin) into a peripheral vein.[5]
- Immediately after the injection of the thrombogenic stimulus, induce venous stasis by ligating the isolated segment of the vena cava at both ends.
- After a set period of stasis (e.g., 15-20 minutes), excise the ligated venous segment.
- Isolate and weigh the thrombus formed within the segment.
- Compare the thrombus weight in the LB30870-treated group to the control group to determine the antithrombotic efficacy.



Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic and common coagulation pathways.

Materials:

- Citrated platelet-poor plasma from subjects
- aPTT reagent (containing a contact activator and phospholipids)
- Calcium chloride (CaCl2) solution
- Coagulometer

Procedure:

- Collect whole blood into a tube containing 3.2% sodium citrate.
- Prepare platelet-poor plasma by centrifugation.
- Pre-warm the plasma sample and the aPTT reagent to 37°C.
- In a cuvette, mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
- Add pre-warmed CaCl₂ solution to the mixture to initiate clotting.
- The coagulometer measures the time until a fibrin clot is formed. This time is the aPTT.

Single Ascending Dose Clinical Trial in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of **LB30870**.

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

Participants: Healthy male volunteers.

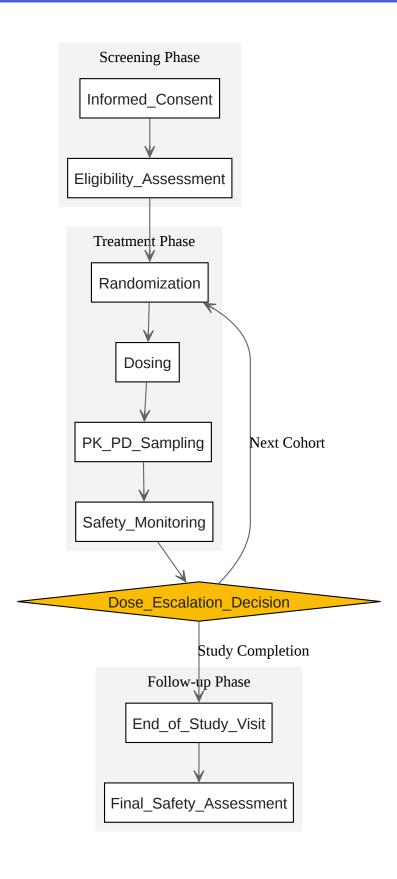


Procedure:

- Screening of subjects to ensure they meet the inclusion and exclusion criteria.
- Subjects are randomized to receive a single oral dose of either LB30870 at a specific dose level or a placebo.
- Dosing is typically done in a fasted state for one arm of the study, and in a fed state for another to assess food effect.
- Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of LB30870 (for pharmacokinetic analysis).
- Pharmacodynamic parameters, such as aPTT, prothrombin time (PT), and ecarin clotting time (ECT), are measured at various time points.
- Safety and tolerability are monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- The dose is escalated in subsequent cohorts of subjects after the safety and tolerability of the previous dose have been confirmed.

Below is a generalized workflow for a single ascending dose clinical trial.





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Generalized workflow for a single ascending dose clinical trial.



Conclusion

LB30870 is a potent and selective direct thrombin inhibitor with demonstrated antithrombotic efficacy in preclinical models. While its development has been impacted by a significant negative food effect on its oral bioavailability, the compound's pharmacological profile highlights its potential as an anticoagulant. Further research may focus on formulation strategies to overcome the food effect or on the development of its prodrug, LB30889. The data and protocols presented in this guide provide a valuable resource for researchers in the field of thrombosis and hemostasis.

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